Home > Products > Screening Compounds P116323 > Vinorelbine Tartrate
Vinorelbine Tartrate - 105661-07-2

Vinorelbine Tartrate

Catalog Number: EVT-10900489
CAS Number: 105661-07-2
Molecular Formula: C53H66N4O20
Molecular Weight: 1079.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
Liposomal Vinorelbine Tartrate is a formulation of the tartrate salt form of vinorelbine, a semisynthetic vinca alkaloid, encapsulated within liposomes, with potential antineoplastic activity. Upon intravenous administration, vinorelbine binds to tubulin within tumor cells and prevents the formation of the mitotic spindle, resulting in cell cycle arrest, induction of apoptosis and an inhibition of tumor cell growth. Compared to the administration of vinorelbine alone, the liposomal formulation improves drug penetration into tumors and decreases drug clearance, thereby increasing vinorelbine's efficacy while lowering the toxicity profile.
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
See also: Vinorelbine (has active moiety).
Source

Vinorelbine tartrate is synthesized from the natural compounds vindoline and catharanthine, both of which are isolated from Catharanthus roseus. The synthesis process involves several chemical reactions that enhance its efficacy and stability as a therapeutic agent.

Classification

Vinorelbine tartrate is classified as a vinca alkaloid, a class of drugs that disrupt microtubule formation in cells. It is categorized under antineoplastic agents due to its application in cancer treatment.

Synthesis Analysis

The synthesis of vinorelbine tartrate can be achieved through various methods, primarily involving the oxidation of vindoline and subsequent reactions with tartrate.

Methods

  1. Oxidation: Vindoline undergoes oxidation using iron chloride and organic peracids (e.g., peracetic acid) to form vinorelbine.
  2. Reduction: The resulting compound is then subjected to reduction reactions.
  3. Salt Formation: Finally, vinorelbine reacts with tartaric acid to form vinorelbine tartrate.

Technical Details

  • The synthesis typically involves a one-pot reaction where vindoline and the oxidizing agent are combined without prior isolation of intermediates.
  • The molar ratio of reducing agents to starting materials is crucial for optimizing yield and purity, often maintained between 4:1 to 6:1 .
Molecular Structure Analysis

Vinorelbine tartrate has a complex molecular structure characterized by multiple chiral centers, which contribute to its biological activity.

Structure

  • Chemical Formula: C21_{21}H26_{26}N2_2O6_{6} (for vinorelbine), with additional components from tartaric acid.
  • Molecular Weight: Approximately 394.45 g/mol.
  • The structure features a unique arrangement that includes a dibenzyl group and a methoxy group, critical for its interaction with cellular components.

Data

  • Nuclear Magnetic Resonance Spectroscopy: Used for structural confirmation, showing distinct peaks corresponding to different hydrogen environments in the molecule .
  • Mass Spectrometry: Confirms the molecular weight and structural integrity post-synthesis .
Chemical Reactions Analysis

Vinorelbine tartrate undergoes several key chemical reactions during its synthesis and application.

Reactions

  1. Oxidation Reaction: Vindoline is oxidized to vinorelbine using iron chloride under controlled conditions.
  2. Reduction Reaction: Following oxidation, the compound undergoes reduction with sodium borohydride to enhance stability.
  3. Salt Formation Reaction: The final step involves reacting vinorelbine with tartaric acid to form vinorelbine tartrate, which enhances solubility and bioavailability.

Technical Details

  • Reaction conditions such as temperature (typically maintained at 65-85 °C) and time (around 2-4 hours) are critical for achieving high yield and purity .
Mechanism of Action

Vinorelbine tartrate exerts its antitumor effects primarily through interference with microtubule dynamics during mitosis.

Process

  • Vinorelbine binds to tubulin, preventing its polymerization into microtubules.
  • This disruption leads to cell cycle arrest at the metaphase stage, ultimately triggering apoptosis in rapidly dividing cancer cells.

Data

  • Studies have shown that vinorelbine effectively reduces tumor growth in preclinical models by inducing cell death through this mechanism .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of vinorelbine tartrate is essential for its formulation and therapeutic use.

Physical Properties

  • Appearance: White or almost white hygroscopic powder.
  • Solubility: Freely soluble in water and methanol; practically insoluble in hexane.
  • Optical Activity: Exhibits specific optical rotation (+20º ± 5º), indicative of its chiral nature .

Chemical Properties

  • Stability: Sensitive to light and heat; recommended storage conditions include protection from light at low temperatures.
  • Hygroscopicity: Requires careful handling to prevent moisture absorption, which can affect potency .
Applications

Vinorelbine tartrate has significant applications in oncology due to its potent antitumor properties.

Scientific Uses

  1. Cancer Treatment: Primarily used in chemotherapy regimens for non-small cell lung cancer and breast cancer.
  2. Research Applications: Investigated for potential use in combination therapies and novel drug delivery systems, including nanoparticle formulations for enhanced targeting .
  3. Pharmaceutical Development: Continues to be a subject of research for improving formulations and delivery mechanisms to maximize therapeutic efficacy while minimizing side effects.

Vinorelbine tartrate remains a vital compound in cancer therapeutics, with ongoing research aimed at enhancing its effectiveness through innovative delivery systems and combination therapies.

Pharmacological Mechanisms of Action

Microtubule Dynamics Inhibition: Tubulin Binding Specificity and Mitotic Arrest

Vinorelbine tartrate exerts its primary antineoplastic effects through targeted disruption of microtubule dynamics. As a semi-synthetic vinca alkaloid, it binds specifically to β-tubulin subunits at the (+) end of microtubules within the Vinca-binding domain. This binding induces a conformational change in soluble tubulin dimers, increasing their affinity for each other while simultaneously suppressing microtubule polymerization. Unlike classical vinca alkaloids, vinorelbine exhibits preferential activity against mitotic microtubules over axonal microtubules, contributing to its differentiated pharmacological profile [2] [4].

The molecular interactions between vinorelbine and tubulin produce three primary effects on microtubule dynamics: (1) significant reduction in microtubule growth rate, (2) increased duration of growth phases, and (3) decreased duration of shortening phases. Crucially, vinorelbine does not increase the percentage of time microtubules spend in an "attenuated" (paused) state nor substantially reduce the shortening rate – key distinctions from vinblastine [3]. These alterations disrupt mitotic spindle formation and function, preventing proper chromosome segregation during metaphase-anaphase transition. The consequent activation of the spindle assembly checkpoint induces prolonged mitotic arrest at concentrations as low as 3.8 nanomolar, ultimately triggering apoptotic cell death [6].

Recent research demonstrates that vinorelbine's microtubule depolymerization activity extends beyond primary tumor sites to potently inhibit metastatic mechanisms. Within one hour of exposure at 10 micromolar concentrations, vinorelbine significantly reduces microtentacle (McTN) formation in circulating tumor cells – specialized tubulin-based projections that facilitate vascular reattachment and extravasation. This rapid inhibition occurs at concentrations that minimally affect overall tumor cell viability, explaining vinorelbine's disproportionate anti-metastatic efficacy observed in vivo. In murine models, a single 24-hour vinorelbine treatment extended median metastatic tumor survival from 8 to 30 weeks without significantly impacting primary tumor volume [1].

Table 1: Effects of Vinorelbine on Microtubule Dynamic Instability Parameters

Dynamic ParameterVinorelbine EffectComparison to Vinblastine
Microtubule growth rateReduced by 35-45%Similar magnitude
Growth durationIncreased 1.8-2.2 foldLess pronounced increase
Shortening rateMinimally affectedSignificantly reduced
Attenuated state durationNo significant increaseMarkedly increased
Treadmilling suppressionModerate (40-50%)Strong (70-80%)

Apoptotic Signaling Pathways: Bcl-2 Modulation and p53 Activation

Beyond mitotic arrest, vinorelbine activates multiple apoptotic pathways through both direct and indirect mechanisms. Prolonged mitotic blockade (≥12 hours) induces caspase-dependent apoptosis via the intrinsic mitochondrial pathway. This process involves downregulation of anti-apoptotic B cell lymphoma 2 (Bcl-2) protein and concomitant upregulation of pro-apoptotic Bcl-2-associated X protein (BAX), creating a permissive environment for mitochondrial outer membrane permeabilization. Subsequent cytochrome c release activates caspase-9 and executioner caspases-3/7, culminating in DNA fragmentation and programmed cell death [1] [7].

Vinorelbine further modulates apoptotic signaling through p53-dependent pathways. In non-small cell lung cancer models, vinorelbine treatment increases nuclear accumulation of wild-type p53 protein by 3.5-fold within 24 hours. This upregulation enhances transcription of p53 target genes including p21 (inducing G1/S cell cycle arrest) and PUMA (promoting mitochondrial apoptosis). The BCL2/BAX ratio – a critical determinant of apoptotic susceptibility – decreases by 60-75% in vinorelbine-treated tumor cells, substantially lowering the threshold for apoptosis induction [7].

Notably, vinorelbine's apoptotic effects extend to modulation of the tumor microenvironment. At nanomolar concentrations (50-100 nanomolar), vinorelbine reprograms M2-polarized tumor-associated macrophages toward an M1 phenotype, as evidenced by increased CD80 expression and decreased CD206/CD163 surface markers. This repolarization reverses the anti-apoptotic protection conferred by M2 macrophages on co-cultured cancer cells. Specifically, M2 macrophages typically induce overexpression of BCL2, PD-L1, and multiple tumor progression genes in adjacent cancer cells, effects that vinorelbine potently counteracts. The drug's capacity to simultaneously trigger apoptosis in malignant cells and abrogate microenvironmental survival signals represents a unique dual mechanism [7].

Table 2: Vinorelbine-Induced Changes in Apoptosis-Related Gene Expression

Gene/ProteinFunction in ApoptosisExpression ChangeFunctional Consequence
BCL2Anti-apoptotic regulator↓ 55-70%Reduced mitochondrial protection
BAXPro-apoptotic effector↑ 2.8-3.5 foldEnhanced cytochrome c release
BCL2/BAX ratioApoptosis threshold↓ 60-75%Lowered resistance to apoptosis
p53Tumor suppressor↑ 3.2-3.8 fold (nuclear)Cell cycle arrest/DNA repair
PUMAp53-upregulated mediator↑ 4.1 foldMitochondrial apoptosis promotion
Caspase-3Executioner protease↑ 2.5 fold activityIncreased apoptotic execution

Comparative Pharmacodynamics: Structural Modifications vs. Classical Vinca Alkaloids

Vinorelbine's pharmacodynamic advantages derive from strategic structural modifications to the catharanthine moiety of the natural vinca alkaloid scaffold. Specifically, vinorelbine contains an eight-membered catharanthine ring rather than the nine-membered ring found in vinblastine and vincristine. This alteration, coupled with the introduction of a 5'-nor configuration, reduces the compound's interaction with neuronal tubulin while preserving its affinity for mitotic tubulin. The structural differences account for vinorelbine's distinctive effects on microtubule dynamics and reduced neurotoxicity compared to earlier-generation vinca alkaloids [3] [4].

Quantitative comparisons reveal vinorelbine's unique microtubule targeting properties:

  • Dynamic Instability Modulation: While all vinca alkaloids suppress microtubule dynamics, vinorelbine demonstrates intermediate potency between vinblastine and vincristine. At equimolar concentrations (10 nanomolar), vinorelbine reduces microtubule growth rates by 42% compared to vinblastine's 55% reduction. However, vinorelbine uniquely preserves microtubule shortening rates (only 8% reduction vs. 65% with vinblastine) and avoids inducing prolonged attenuated states. These characteristics may permit more complete mitotic disruption before cell cycle checkpoint adaptation occurs [3].

  • Tissue Selectivity Profile: Vinorelbine exhibits 20-30-fold greater selectivity for mitotic microtubules over axonal microtubules compared to vinblastine. This differential arises from vinorelbine's lower binding affinity for neuronal β-tubulin isotypes, explaining its reduced incidence of dose-limiting neurotoxicity. The structural basis for this selectivity involves altered interactions with tubulin βIII isotype residues in the neuronal microtubule pore [4].

  • Antimetastatic Specificity: Vinorelbine demonstrates exceptional potency against metastasis-specific cellular machinery. At concentrations 100-fold lower than required for significant cytotoxicity (10 nanomolar vs. 1 micromolar), vinorelbine depolymerizes detyrosinated microtubules that comprise >80% of microtentacle structures in circulating tumor cells. Classical vinca alkaloids require near-cytotoxic concentrations to achieve comparable microtentacle inhibition, indicating vinorelbine's structural optimization for targeting metastasis-promoting tubulin assemblies [1].

Table 3: Pharmacodynamic Comparison of Vinca Alkaloids

ParameterVinorelbineVinblastineVincristine
Structural Features8-member catharanthine ring; 5'-nor configuration9-member catharanthine ring9-member catharanthine ring; N-formyl group
Tubulin binding constant (Kd, nM)15.8 ± 2.38.2 ± 1.16.7 ± 0.9
Mitotic microtubule inhibition (IC50, nM)3.82.11.9
Neuronal microtubule inhibition (IC50, nM)7809285
Selectivity ratio (neuronal/mitotic)205:144:145:1
Microtentacle inhibition (EC50, nM)9.34638
Suppression of microtubule treadmillingModerate (40-50%)Strong (70-80%)Strong (75-85%)
Induction of attenuated stateMinimalSignificantSignificant

Properties

CAS Number

105661-07-2

Product Name

Vinorelbine Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

CILBMBUYJCWATM-PYGJLNRPSA-N

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.